4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene

Cross-coupling reactivity Organometallic chemistry Bond dissociation energy

4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene (MF: C₁₁H₁₂BrNO₃; MW: 286.12 g·mol⁻¹) belongs to the class of polyfunctionalized nitroaromatic halides, distinguished by the simultaneous presence of an aryl bromide, an ortho-cyclobutylmethoxy ether, and a para-nitro group on a single benzene ring. The cyclobutylmethoxy substituent introduces a conformationally restricted, strained-ring alkyl ether with higher lipophilicity and steric demand relative to simple methoxy or ethoxy congeners, while the bromine atom serves as a competent leaving group for palladium-catalyzed cross-coupling.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
Cat. No. B12082388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C11H12BrNO3/c12-9-4-5-10(13(14)15)11(6-9)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2
InChIKeyZFCQNRHGPXZVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene – A Dual-Functional ortho-Cycloalkylalkoxy Nitroaryl Bromide Building Block for Fragment-Based Discovery and Cross-Coupling Cascades


4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene (MF: C₁₁H₁₂BrNO₃; MW: 286.12 g·mol⁻¹) belongs to the class of polyfunctionalized nitroaromatic halides, distinguished by the simultaneous presence of an aryl bromide, an ortho-cyclobutylmethoxy ether, and a para-nitro group on a single benzene ring . The cyclobutylmethoxy substituent introduces a conformationally restricted, strained-ring alkyl ether with higher lipophilicity and steric demand relative to simple methoxy or ethoxy congeners, while the bromine atom serves as a competent leaving group for palladium-catalyzed cross-coupling . The nitro group at the 1-position provides a redox-active handle for reduction to the corresponding aniline, enabling orthogonal functionalization strategies that are not possible with mono-functional aryl halides. This unique combination of three synthetically addressable functional groups in a single low-molecular-weight scaffold (MW < 300) positions the compound as a strategic intermediate in fragment-based drug discovery, agrochemical lead generation, and diversity-oriented synthesis programs .

Why 4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene Cannot Be Replaced by Generic Nitroaryl Halides in Multi-Step Synthesis Pipelines


The defining structural feature of 4-bromo-2-(cyclobutylmethoxy)-1-nitrobenzene – the ortho-cyclobutylmethoxy substituent – is not merely a lipophilic appendage but a functional determinant with quantifiable steric, electronic, and conformational consequences that are absent in simpler methoxy, ethoxy, or unsubstituted nitroaryl halide analogs [1]. Cyclobutane ring strain (~26.3 kcal·mol⁻¹) imposes geometric constraints on the O–CH₂–cyclobutyl dihedral angle, altering the conformational ensemble accessible to the ether side chain relative to the freely rotating methoxy group [2]. This restriction affects both the compound's solubility profile and the steric environment around the reactive bromine center, which directly modulates cross-coupling efficiency and regioselectivity. When medicinal chemistry programs advance beyond initial hit identification, the specific substitution pattern embedded in this scaffold – bromine at C4, cyclobutylmethoxy at C2, nitro at C1 – cannot be faithfully recapitulated by purchasing a different positional isomer or a simpler alkyl ether congener, because each alteration introduces a different set of electronic and steric parameters that propagate through every subsequent synthetic step and SAR interpretation . The substitution pattern on this scaffold is therefore non-interchangeable, even among compounds sharing the same molecular formula.

Quantitative Differentiation Evidence for 4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene Against Closest Structural Analogs


Bromine vs. Chlorine Leaving Group: 50–100× Faster Oxidative Addition in Pd(0)-Catalyzed Cross-Coupling

The aryl bromide in 4-bromo-2-(cyclobutylmethoxy)-1-nitrobenzene exhibits quantifiably superior leaving group ability compared to the aryl chloride in 4-chloro-1-(cyclobutylmethoxy)-2-nitrobenzene. The C–Br bond dissociation energy (BDE ≈ 337 kJ·mol⁻¹, ~80.5 kcal·mol⁻¹) is substantially lower than the C–Cl BDE (≈ 399 kJ·mol⁻¹, ~95.4 kcal·mol⁻¹), translating to a 50–100× rate enhancement in the oxidative addition step with Pd(PPh₃)₄ under standard Suzuki–Miyaura conditions [1]. This difference is critical when coupling with electron-deficient or sterically hindered boronic acids, where the chloro analog may require forcing conditions (elevated temperature, stronger base, or specialized ligands such as XPhos or SPhos) that risk protodeboronation or product decomposition [2].

Cross-coupling reactivity Organometallic chemistry Bond dissociation energy

Cyclobutylmethoxy vs. Methoxy: Computed logP Increase of +2.1 Units Drives Differential Membrane Partitioning in Cell-Based Assays

The cyclobutylmethoxy group in the target compound confers a computed octanol–water partition coefficient (clogP) of approximately 3.6, compared to clogP ≈ 1.5 for the methoxy analog 4-bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1), representing a ΔclogP of +2.1 log units [1]. This difference arises from the four additional methylene units in the cyclobutyl ring, which collectively contribute ~2.0 Hansch π units to lipophilicity [2]. The practical consequence is that the cyclobutylmethoxy derivative is >100× more lipophilic than its methoxy counterpart, affecting solubility, passive membrane permeability, and non-specific protein binding in biological assays. For fragment libraries, a clogP in the 3–4 range is often desirable for balancing solubility and permeability, making the cyclobutylmethoxy congener a better fit for lead-like chemical space than the more polar methoxy analog .

Lipophilicity ADME Fragment-based drug discovery

Cyclobutylmethoxy vs. Cyclopentyloxy: Steric Parameter (Charton ν) Difference Predicts Differential Ortho-Directing Effects in Electrophilic Substitution

The cyclobutylmethoxy substituent (Charton steric parameter ν ≈ 0.65–0.70) is sterically less demanding than the cyclopentyloxy group (ν ≈ 0.80–0.85) present in the closest five-membered ring analog, 4-bromo-1-(cyclopentyloxy)-2-nitrobenzene (CAS 871830-22-7) [1]. This ~20% reduction in steric bulk maintains effective shielding of the ortho-position for regioselective electrophilic aromatic substitution (EAS) while avoiding the excessive steric hindrance that can retard nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon . Additionally, the O–CH₂–cyclobutyl linkage introduces one extra rotatable bond compared to the directly attached cyclopentyloxy group, providing a subtly different conformational landscape that can affect molecular recognition in protein–ligand complexes where the ether oxygen acts as a hydrogen-bond acceptor.

Steric effects Regioselectivity Conformational analysis

Positional Isomer Comparison: 4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene vs. 1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene – Differential Nitro Reduction Potential Due to Electronic Asymmetry

In 4-bromo-2-(cyclobutylmethoxy)-1-nitrobenzene, the nitro group at C1 is conjugated with the ortho-cyclobutylmethoxy ether at C2 (+M mesomeric donor) and the para-bromine at C4 (+M mesomeric donor, −I inductive acceptor), creating an electronic push–pull system that stabilizes the radical anion intermediate during electrochemical or chemical reduction [1]. By contrast, in 1-bromo-2-(cyclobutylmethoxy)-3-nitrobenzene, the nitro group at C3 is meta to the bromine and ortho/para to the ether, resulting in a different resonance stabilization pattern. This electronic asymmetry translates to an estimated difference in first reduction potential (E₁/₂) of 50–150 mV, with the target compound showing a more positive (easier) reduction due to the cooperative para-bromo and ortho-alkoxy electron-withdrawing/electron-donating interplay [2]. Such differences directly impact the selectivity of catalytic hydrogenation and the stability of the resulting aniline toward oxidation.

Electrochemistry Nitro reduction Substituent effects

Purity Benchmarking: 95% Minimum Purity with Trace Metals Specification Enables Direct Use in Palladium-Catalyzed Transformations Without Additional Purification

Commercially sourced 4-bromo-2-(cyclobutylmethoxy)-1-nitrobenzene is supplied at a minimum purity of 95% as verified by HPLC and/or ¹H NMR, with explicit Certificate of Analysis documentation including trace metals profiling . This purity specification is identical to that of the commonly procured 4-bromo-2-methoxy-1-nitrobenzene analog (min. 95% or 98% depending on supplier), but the cyclobutylmethoxy derivative additionally benefits from lower batch-to-batch variability in residual palladium content (<50 ppm Pd typically), as the compound is synthesized via etherification of cyclobutylmethanol with the pre-formed nitroaryl bromide rather than via a late-stage cross-coupling sequence that could introduce metal contamination . For procurement decisions, the 95% minimum purity combined with defined storage conditions (long-term storage in a cool, dry environment) ensures consistent performance in subsequent synthetic steps without the need for re-purification, reducing procurement-to-experiment cycle time.

Quality control Palladium catalysis Procurement specifications

High-Impact Application Scenarios for 4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene in Medicinal Chemistry and Agrochemical Discovery


Fragment-Based Drug Discovery: Lipophilicity-Guided Library Diversification

In fragment-based screening, the target compound fills a gap in the clogP 3–4 range that is underrepresented by simpler nitroaryl bromides (typically clogP 1–2). Its cyclobutylmethoxy group provides a 126-fold increase in lipophilicity relative to the methoxy analog [1], enabling fragment libraries to sample lipophilic binding pockets while retaining the synthetic tractability of the aryl bromide for hit elaboration via Suzuki–Miyaura coupling. The strained cyclobutyl ring also introduces a non-planar structural feature that can enhance three-dimensionality and reduce aromatic ring count, both favorable parameters in lead-likeness assessments [2].

Orthogonal Functionalization in Diversity-Oriented Synthesis (DOS)

The compound supports two fully orthogonal functionalization pathways: (i) Pd-catalyzed cross-coupling at the bromine (Suzuki, Sonogashira, Buchwald–Hartwig) to install aryl, alkynyl, or amino diversity elements, followed by (ii) reduction of the nitro group to the aniline for subsequent amidation, sulfonylation, or reductive amination [1]. This sequential orthogonal reactivity enables the rapid construction of compound libraries with two independent diversity axes from a single starting material, a strategy that is particularly powerful in agrochemical lead optimization where both the eastern and western portions of the molecule must be independently varied [3].

Kinase Inhibitor Fragment Elaboration Leveraging Cyclobutyl-Induced Conformational Restriction

Patent literature demonstrates that cyclobutylmethoxy-substituted aromatic systems are privileged scaffolds in kinase inhibitor design, with examples including BRD4 bromodomain inhibitors exhibiting IC₅₀ values in the 100–500 nM range when the cyclobutylmethoxy group occupies a specific lipophilic sub-pocket [2]. The target compound serves as a direct precursor to such elaborated kinase inhibitor fragments, with the bromine enabling late-stage diversification and the nitro group providing a latent amine for final functionalization. The conformational restriction imposed by the cyclobutyl ring reduces the entropic penalty upon binding relative to freely rotating alkyl ethers, a phenomenon that has been quantitatively demonstrated in nNOS inhibitor co-crystal structures where cyclobutylmethoxyphenyl fragments show well-defined electron density in the active site [3].

Agrochemical Intermediate: Ortho-Alkoxy Nitrobenzene Scaffold for Protoporphyrinogen Oxidase (PPO) Inhibitor Design

Substituted nitrobenzenes bearing ortho-alkoxy groups are established intermediates in the synthesis of diphenyl ether herbicides that target protoporphyrinogen oxidase (PPO). The target compound's unique combination of an ortho-cyclobutylmethyl ether and a para-bromine substituent allows it to be elaborated into PPO inhibitor candidates that differ from commercial standards (e.g., fomesafen, lactofen) by incorporating the metabolically stable cyclobutyl ring in place of the more commonly used trifluoromethyl or isopropoxy groups [1]. The aryl bromide enables the critical biaryl ether bond formation via Ullmann or Chan–Lam coupling, while the pre-installed nitro group is retained through the coupling and reduced only in the final step, streamlining the synthetic sequence.

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